N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine
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Overview
Description
N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine: is a complex organic compound characterized by its unique imidazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine typically involves multiple steps. The process begins with the preparation of the imidazole core, followed by the introduction of the butyl and methylpentylsulfonyl groups. The final step involves the attachment of the methoxyethyl and propan-2-amine groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine is unique due to its specific imidazole structure and the presence of both sulfonyl and methoxyethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39N3O3S/c1-7-8-11-23-19(16-22(18(4)5)12-13-26-6)15-21-20(23)27(24,25)14-9-10-17(2)3/h15,17-18H,7-14,16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTCFDAJDXTENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN(CCOC)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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